molecular formula C20H16ClFN2O2 B2546433 N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-27-5

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2546433
CAS RN: 1004257-27-5
M. Wt: 370.81
InChI Key: OHRNFZIRSSDGDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic compounds involves multiple steps, including nucleophilic substitution and condensation reactions. For instance, the synthesis of a bis(ether-carboxylic acid) involved nucleophilic fluorodisplacement and alkaline hydrolysis . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved through condensation of an isocyanate with an aminated and cyclized precursor . These methods could potentially be adapted for the synthesis of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can be determined using crystallography, as was done for the 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in the molecules, such as carboxamide and ether, play a significant role in their reactivity. The presence of these groups can influence the solubility, reactivity, and overall stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic polyamides, such as solubility, glass transition temperature, and thermal stability, have been characterized . These properties are influenced by the structure of the polymers, including the presence of bulky groups and ether linkages. For the compound , similar analyses would be required to determine its solubility in organic solvents, thermal behavior, and potential applications.

Scientific Research Applications

Drug Discovery and Metabolic Studies

  • Metabolism and Disposition of HIV Integrase Inhibitors: A study by Monteagudo et al. (2007) explored the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in supporting the selection of drug candidates for development, focusing on HIV integrase inhibitors. This research underlines the importance of understanding the metabolic fate and excretion of potential therapeutic agents in drug discovery programs (Monteagudo et al., 2007).

Antimicrobial and Antiviral Research

  • Synthesis and Evaluation of Antimycobacterial Activity: Mohammadpour (2012) synthesized a series of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides and evaluated their anti-tuberculosis activity. This highlights the potential of dihydropyridine derivatives in developing new treatments for tuberculosis (Mohammadpour, 2012).

Material Science Applications

  • Synthesis of Aromatic Polyamides: Hsiao et al. (1999) discussed the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from specific carboxylic acids and diamines. This research is relevant for the development of materials with high thermal stability and solubility in organic solvents, useful in various industrial applications (Hsiao, Chin‐Ping Yang, Weilong Lin, 1999).

Synthesis and Pharmacological Activity

  • Antidepressant and Nootropic Agents: Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone and evaluated their potential as antidepressant and nootropic agents. This demonstrates the diverse pharmacological activities that can be investigated in compounds with similar structural motifs (Thomas et al., 2016).

Antimicrobial Activity

  • Fluorobenzamides as Antimicrobial Analogs: Desai et al. (2013) explored the synthesis and antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine. This study showcases the antimicrobial potential of compounds that incorporate fluorine atoms and thiazolidine structures, which could have similarities to the query compound (Desai, Rajpara, Joshi, 2013).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-2-6-16(21)10-18(13)23-20(26)15-5-9-19(25)24(12-15)11-14-3-7-17(22)8-4-14/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRNFZIRSSDGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

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